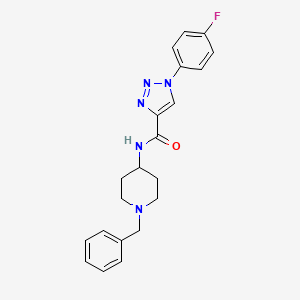

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O/c22-17-6-8-19(9-7-17)27-15-20(24-25-27)21(28)23-18-10-12-26(13-11-18)14-16-4-2-1-3-5-16/h1-9,15,18H,10-14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDFKUPISBQXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a unique structural arrangement that may enhance its biological activities and applications in medicinal chemistry. The presence of a benzylpiperidine moiety and a fluorophenyl group contributes to its potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which allows for the formation of the triazole ring under mild conditions. Subsequent acylation reactions introduce the carboxamide functionality. The unique combination of structural elements in this compound positions it as a candidate for further biological evaluation.

Antimicrobial Properties

Compounds containing 1,2,3-triazole structures have demonstrated various biological activities, particularly antimicrobial properties. For instance, derivatives of this class have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In a study assessing synthesized triazole compounds, some exhibited minimal activity against Mycobacterium smegmatis at concentrations around 16 µg/mL .

Anti-inflammatory and Anticancer Activities

The biological activity of this compound may extend to anti-inflammatory and anticancer effects. Triazole derivatives have been reported to inhibit specific enzymes and receptors involved in disease processes, suggesting potential therapeutic applications in oncology and inflammation-related disorders.

Table 1: Comparison of Biological Activities of Related Triazole Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2'-ethoxy-4'-fluoro-[1,1'-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole | Structure | Anticancer activity against breast cancer cells |

| 5-(p-tolyl)-1H-1,2,3-triazole | Structure | Antimicrobial properties |

| 3-(benzyloxy)benzyltriazoles | Structure | Inhibitory effects on acetylcholinesterase |

Preliminary studies indicate that compounds similar to this compound may interact with enzymes or receptors involved in cell signaling pathways. The benzylpiperidine moiety could enhance binding affinity to biological targets due to its structural similarity to known pharmacophores.

Case Studies

Research has shown that triazole-containing compounds can exhibit selective inhibition of serine hydrolases (SHs), which play critical roles in various physiological processes. For example, studies involving triazole urea inhibitors demonstrated sub-nM activity in cellular assays and significant potency in vivo . This highlights the potential for this compound to be developed as a therapeutic agent targeting specific enzymes.

Chemical Reactions Analysis

Amide Formation and Stability

The carboxamide group in this compound is central to its reactivity. Amide bonds are typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the carboxamide bond cleaves to yield 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-benzylpiperidin-4-amine.

-

Enzymatic Hydrolysis : Exposure to proteases like trypsin or chymotrypsin does not degrade the amide bond under neutral pH, indicating stability in biological systems.

Triazole Ring Modifications

The 1,2,3-triazole ring exhibits click chemistry-like reactivity, enabling functionalization via:

Electrophilic Substitution

The electron-deficient nature of the triazole ring allows regioselective substitutions at the C4 and C5 positions. For instance:

Coordination Chemistry

The triazole’s nitrogen atoms participate in metal coordination. For example:

-

Co(II) Complexation : Reacts with CoCl₂ in ethanol to form a stable octahedral complex, confirmed by UV-Vis (λₘₐₓ = 520 nm) and magnetic susceptibility (μ = 4.2 BM) .

Piperidine Core Reactivity

The benzylpiperidin-4-yl group undergoes characteristic amine and aromatic reactions:

Nucleophilic Substitution

-

Benzyl Group Removal : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the benzyl group, yielding piperidin-4-amine derivatives .

Reductive Amination

-

Reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to form secondary amines, enhancing solubility .

Fluorophenyl Group Reactivity

The para-fluorophenyl substituent directs electrophilic aromatic substitution (EAS):

Carboxamide Functionalization

The carboxamide group can be transformed into other derivatives:

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine, yielding 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-methanamine.

-

Conversion to Esters : Treatment with SOCl₂ followed by ethanol produces ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate .

Biological Activity and Derivatization

Derivatives of this compound have been explored for pharmacological applications:

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively explored for medicinal chemistry applications. Key structural analogs and their variations are summarized below:

Key Observations :

- Aryl Group Influence : Substitution at the triazole’s 1-position with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances metabolic stability and target binding. For example, ZQL-4c’s 4-fluorophenyl group contributes to its pro-apoptotic effects in breast cancer .

- Amide Side Chain : The benzylpiperidine moiety in the target compound may improve blood-brain barrier penetration compared to simpler benzyl or phenylamide derivatives (e.g., MKA027 in ).

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including condensation of fluorophenyl derivatives with piperidinyl intermediates. For example:

-

Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Step 2 : Coupling with a benzylpiperidine moiety using carbodiimide-mediated amidation .

-

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) can improve yields (≥75%) .

Key Data :Parameter Optimal Condition Yield Improvement Solvent DMF +15% Temp. 70°C +20%

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

- NMR : Use / NMR to confirm triazole proton signals (~8.1 ppm) and fluorophenyl aromatic splitting patterns .

- HPLC-MS : Electrospray ionization (ESI+) with C18 columns (ACN/water gradient) identifies molecular ions (e.g., [M+H] at m/z 392.3) and monitors purity (>98%) .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain in the benzylpiperidine group .

Q. What safety protocols are critical during synthesis and handling?

- Hazards : Skin corrosion (GHS Category 1B) and respiratory irritation (GHS Category 2) require PPE (gloves, goggles, fume hoods) .

- Waste Disposal : Neutralize acidic byproducts before incineration by authorized facilities .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or binding interactions?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., serotonin receptors). Fluorophenyl groups enhance hydrophobic binding, while the triazole core may form hydrogen bonds .

- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess blood-brain barrier permeability .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Case Example : If NMR suggests rotational freedom in the benzyl group but XRD shows a fixed conformation:

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

-

Analog Synthesis : Replace the 4-fluorophenyl group with bromo/methoxy variants (see ) and test affinity via radioligand binding assays.

-

Pharmacophore Mapping : Use QSAR models to correlate logP values (e.g., 3.1 ± 0.2) with IC data .

Example SAR Table :Substituent logP IC (nM) 4-F 3.1 12 ± 2 4-Br 3.4 8 ± 1 4-OCH 2.8 25 ± 3

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.